molecular formula C12H10BrNO B505848 6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one CAS No. 59514-18-0

6-bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one

Cat. No. B505848
CAS RN: 59514-18-0
M. Wt: 264.12g/mol
InChI Key: UZMYPCOHBHVFJE-UHFFFAOYSA-N
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Description

6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one is a chemical compound with the molecular formula C12H10BrNO . It has a molecular weight of 264.12 .


Synthesis Analysis

The synthesis of this compound can be achieved from 4-Bromophenylhydrazine hydrochloride and 1,2-Cyclohexanedione .


Molecular Structure Analysis

The molecular structure of this compound consists of a carbazole ring system with a bromine atom attached at the 6-position . The carbazole ring system is partially saturated, resulting in a tetrahydrocarbazole structure .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a melting point of 230°C . The compound has a density of 1.636 g/cm3 at 20°C and 760 Torr .

Scientific Research Applications

  • Antitumor Activity : A study by Murali et al. (2017) synthesized novel hetero annulated carbazoles using 2,3,4,9-tetrahydro-1H-carbazol-1-one and tested them for antitumor activity. They found that a compound, 2-amino-4-(3'-bromo-4'-methoxyphenyl)-8-chloro-11H-pyrimido[4,5-a]carbazole, showed significant therapeutic potential against cancer cell proliferation (Murali, Sparkes, & Prasad, 2017).

  • DP Receptor Antagonists : Berthelette et al. (2004) prepared tritium labeled 2,3,4,9-tetrahydro-1H-carbazole derivatives as potent DP receptor antagonists. This research contributes to the development of pharmaceuticals targeting DP receptors (Berthelette et al., 2004).

  • Microwave Assisted Synthesis for Anticancer Activity : A study by Chaudhary & Chaudhary (2016) involved the microwave-assisted synthesis of 2,3,4,9-tetrahydro-1H-carbazole derivatives and their evaluation for anticancer activity. They discovered that some derivatives showed significant activity against the A-549 cell line (Chaudhary & Chaudhary, 2016).

  • Photophysics Study : Ghosh et al. (2013) synthesized new fluorophores derived from 2,3,4,9-tetrahydro-1H-carbazol-1-one and analyzed their photophysical characteristics in various solvents. This study contributes to the understanding of how solvent polarity affects the fluorescence of these compounds (Ghosh, Mitra, Saha, & Basu, 2013).

  • Antibacterial Evaluation : Selvam et al. (2019) synthesized dibromo and N-bromoacetyl derivatives of carbazole and evaluated their antibacterial activity. This research adds to the potential applications of these compounds in combating bacterial infections (Selvam, Murugesan, & Uthaikumar, 2019).

  • Organic Light Emitting Diodes (OLEDs) : Salunke et al. (2016) developed phenothiazine and carbazole substituted pyrene-based electroluminescent organic semiconductors for OLED devices. Their work demonstrates the application of these compounds in the field of organic electronics (Salunke et al., 2016).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The future research directions for 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one and related compounds could involve further exploration of their biological activities and potential therapeutic applications . Additionally, the development of more efficient synthesis methods and the study of their reaction mechanisms could be areas of interest .

properties

IUPAC Name

6-bromo-2,3,4,9-tetrahydrocarbazol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrNO/c13-7-4-5-10-9(6-7)8-2-1-3-11(15)12(8)14-10/h4-6,14H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZMYPCOHBHVFJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=O)C1)NC3=C2C=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

59514-18-0
Record name 6-Bromo-2,3,4,9-tetrahydro-1H-carbazol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Bromophenyl hydrazine hydrochloride (0.3 g, 1.3 mmol) in MeOH (3 mL) was heated to 60° C. and 1,2-cyclohexanedione (0.16 g, 1.4 mmol), dissolved in AcOH (4 mL) and conc. HCl (1.5 mL) were added while maintaining the temperature at 60° C. After the addition was completed, the reaction mixture was cooled to room temperature and stirred for 12 h during time a solid precipitated out. The mixture was basified with aq NaHCO3 and extracted with EtOAc (3×25 mL). The combined organic extracts were washed with water, dried over Na2SO4 and concentrated in vacuo to give the crude product which was purified by column chromatography to give the title compound as a pale yellow solid (0.080 g, 22%). 1H NMR (500 MHz, CDCl3, δ in ppm) 8.8 (bs, 1H), 7.8 (s, 1H), 7.43 (dd, J=10.0, 2.0 Hz, 1H), 7.24 (d, J=9.5 Hz, 1H), 2.98 (t, J=8.0 Hz, 2H), 2.63 (t, 8.0 Hz, 2H), 2.24 (m, 2H).
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.16 g
Type
reactant
Reaction Step Two
Name
Quantity
4 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.5 mL
Type
reactant
Reaction Step Three
Yield
22%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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